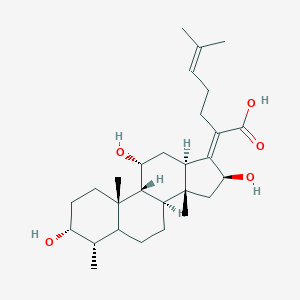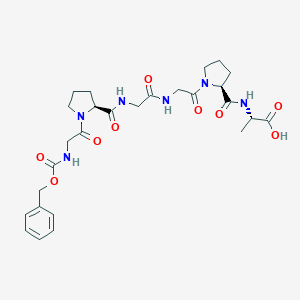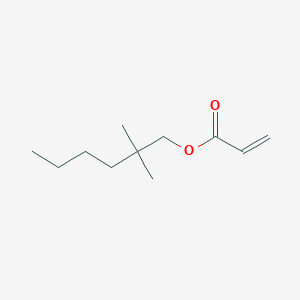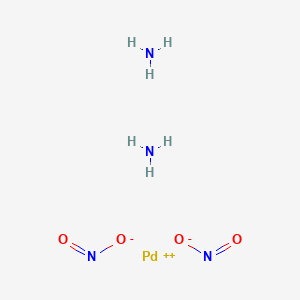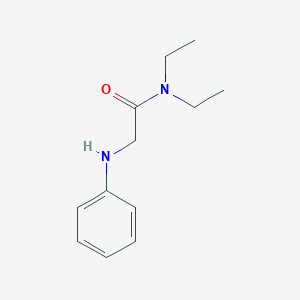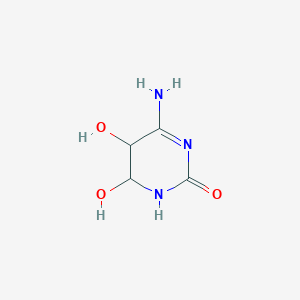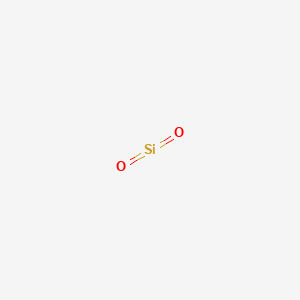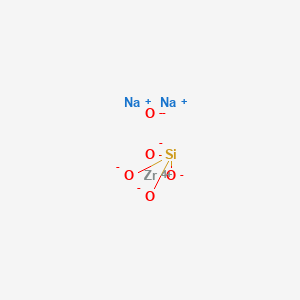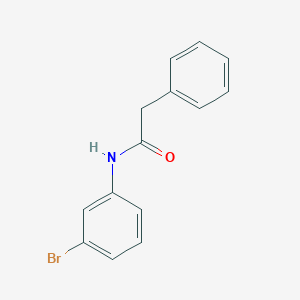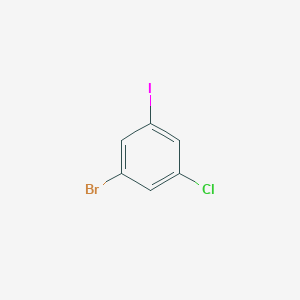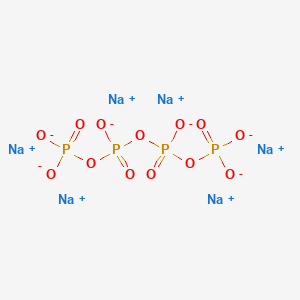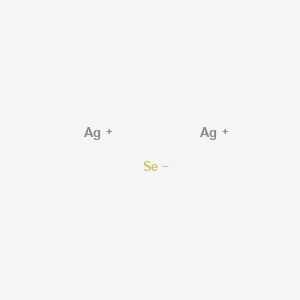
Silver selenide (AgSe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver selenide (AgSe) is a compound that is composed of silver and selenium. It is a semiconductor material that has a wide range of applications in various fields, including optoelectronics, catalysis, and biomedical research. AgSe has a high absorption coefficient in the visible and near-infrared regions, making it an ideal material for solar cells, photodetectors, and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of Silver selenide (AgSe) is not fully understood, but it is believed to be related to its unique properties as a semiconductor material. Silver selenide (AgSe) has been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to absorb light in the visible and near-infrared regions. Silver selenide (AgSe) has also been shown to have antibacterial and antifungal properties, which may be related to its ability to interact with bacterial and fungal cell membranes.
Effets Biochimiques Et Physiologiques
Silver selenide (AgSe) has been shown to have a variety of biochemical and physiological effects. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, which may be related to its ability to disrupt bacterial and fungal cell membranes. Silver selenide (AgSe) has also been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to induce apoptosis in cancer cells. In optoelectronics, Silver selenide (AgSe) has been shown to have a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for solar cells and photodetectors.
Avantages Et Limitations Des Expériences En Laboratoire
Silver selenide (AgSe) has several advantages and limitations for lab experiments. One advantage is that it is a semiconductor material that has a wide range of applications in various fields. Another advantage is that it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. One limitation is that its synthesis method can be complex and time-consuming. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of Silver selenide (AgSe). One direction is to further explore its antibacterial and antifungal properties, with the aim of developing new antibiotics. Another direction is to investigate its potential use in cancer therapy, with the aim of developing new photothermal and photodynamic therapies. A third direction is to explore its potential use in optoelectronics, with the aim of developing new solar cells and photodetectors. Overall, Silver selenide (AgSe) is a compound with great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Silver selenide (AgSe) can be synthesized using various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium selenite in an aqueous solution. Hydrothermal synthesis involves the reaction between silver nitrate and sodium selenite in a high-pressure, high-temperature environment. Solvothermal synthesis involves the reaction between silver nitrate and selenium powder in a solvent at high temperature and pressure.
Applications De Recherche Scientifique
Silver selenide (AgSe) has been studied extensively for its potential applications in various scientific research fields. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Silver selenide (AgSe) has also been studied for its potential use in cancer therapy, as it has been shown to have photothermal and photodynamic effects on cancer cells. In optoelectronics, Silver selenide (AgSe) has been used as a material for solar cells and photodetectors due to its high absorption coefficient in the visible and near-infrared regions.
Propriétés
Numéro CAS |
12002-86-7 |
|---|---|
Nom du produit |
Silver selenide (AgSe) |
Formule moléculaire |
Ag2Se |
Poids moléculaire |
294.71 g/mol |
Nom IUPAC |
disilver;selenium(2-) |
InChI |
InChI=1S/2Ag.Se/q2*+1;-2 |
Clé InChI |
KDSXXMBJKHQCAA-UHFFFAOYSA-N |
SMILES |
[Se-2].[Ag+].[Ag+] |
SMILES canonique |
[Se-2].[Ag+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



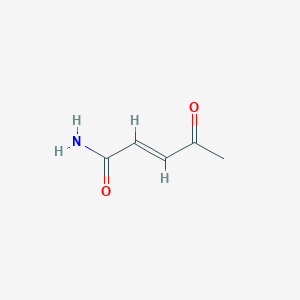
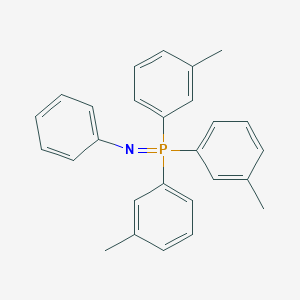
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
